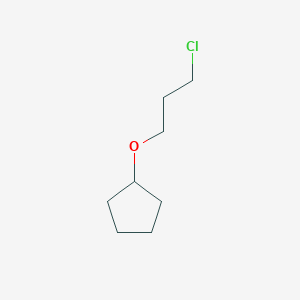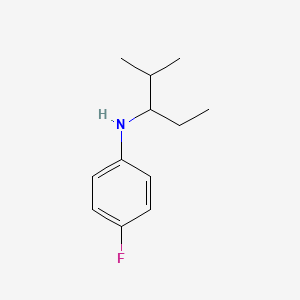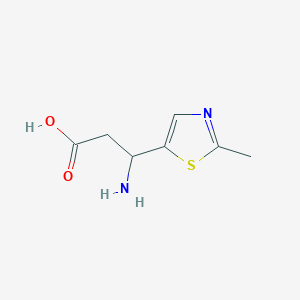![molecular formula C11H24N2O B13248802 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H24N2O It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a propyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol typically involves the reaction of 1-propylpiperidine with an appropriate alkylating agent. One common method is the reductive amination of 1-propylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol
- 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol
Uniqueness
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H24N2O |
|---|---|
分子量 |
200.32 g/mol |
IUPAC名 |
2-[(1-propylpiperidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-3-6-13-7-4-11(5-8-13)12-10(2)9-14/h10-12,14H,3-9H2,1-2H3 |
InChIキー |
HDVQBQZZACARKK-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(CC1)NC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


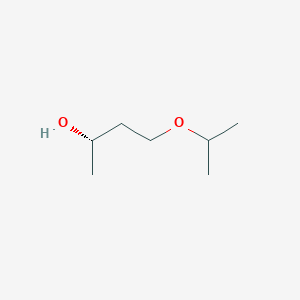
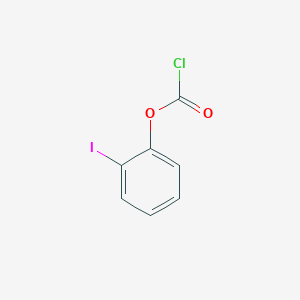
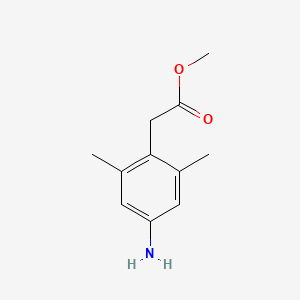
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)


